Cas no 2227869-17-0 ((2R)-4-methoxy-4-methylpentan-2-amine)

(2R)-4-Methoxy-4-methylpentan-2-amine is a chiral amine compound characterized by its stereospecific (R)-configuration and functional methoxy and methyl groups. This structural specificity makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantiomeric purity. The methoxy group enhances solubility in organic solvents, while the branched methyl group contributes to steric effects, influencing reactivity in selective transformations. Its well-defined chirality ensures consistent performance in stereocontrolled reactions, such as reductive aminations or resolutions. The compound is typically handled under inert conditions due to its amine functionality. Suitable for research and industrial applications, it offers a balance of stability and reactivity for advanced synthetic workflows.
(2R)-4-methoxy-4-methylpentan-2-amine structure
2227869-17-0 structure
Product name:(2R)-4-methoxy-4-methylpentan-2-amine
CAS No:2227869-17-0
MF:C7H17NO
MW:131.215982198715
CID:5943312
PubChem ID:29013822

(2R)-4-methoxy-4-methylpentan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-methoxy-4-methylpentan-2-amine
    • 2227869-17-0
    • EN300-1805405
    • Inchi: 1S/C7H17NO/c1-6(8)5-7(2,3)9-4/h6H,5,8H2,1-4H3/t6-/m1/s1
    • InChI Key: GGSAMCDSFWBGCU-ZCFIWIBFSA-N
    • SMILES: O(C)C(C)(C)C[C@@H](C)N

Computed Properties

  • Exact Mass: 131.131014166g/mol
  • Monoisotopic Mass: 131.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 81
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.2Ų

(2R)-4-methoxy-4-methylpentan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1805405-2.5g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
2.5g
$2464.0 2023-09-19
Enamine
EN300-1805405-1.0g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
1g
$1256.0 2023-06-02
Enamine
EN300-1805405-0.5g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
0.5g
$1207.0 2023-09-19
Enamine
EN300-1805405-5.0g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
5g
$3645.0 2023-06-02
Enamine
EN300-1805405-10.0g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
10g
$5405.0 2023-06-02
Enamine
EN300-1805405-0.05g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
0.05g
$1056.0 2023-09-19
Enamine
EN300-1805405-0.1g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
0.1g
$1106.0 2023-09-19
Enamine
EN300-1805405-0.25g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
0.25g
$1156.0 2023-09-19
Enamine
EN300-1805405-10g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
10g
$5405.0 2023-09-19
Enamine
EN300-1805405-1g
(2R)-4-methoxy-4-methylpentan-2-amine
2227869-17-0
1g
$1256.0 2023-09-19

Additional information on (2R)-4-methoxy-4-methylpentan-2-amine

(2R)-4-Methoxy-4-Methylpentan-2-Amine (CAS No. 2227869-17-0)

The compound (2R)-4-Methoxy-4-Methylpentan-2-Amine, identified by the CAS registry number 2227869-17-0, is a chiral amine with significant applications in organic synthesis and pharmaceutical research. This molecule belongs to the class of secondary amines and features a branched pentane chain with a methoxy group and a methyl group attached to the fourth carbon atom. The stereochemistry at the second carbon atom is R, which plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of chiral amines like (2R)-4-Methoxy-4-Methylpentan-2-Amine in asymmetric synthesis, where they serve as versatile building blocks for constructing complex molecular architectures. The presence of both an amine and an ether functional group makes this compound particularly valuable in multi-component reactions, such as the Passerini or Ugi reactions, which are widely used in drug discovery.

The synthesis of (2R)-4-Methoxy-4-Methylpentan-2-Amine typically involves enantioselective reductions or organocatalytic processes. For instance, researchers have employed proline-based catalysts to achieve high enantiomeric excess (ee) in the formation of this compound. Such methods not only enhance the efficiency of the synthesis but also align with green chemistry principles by minimizing waste and reducing energy consumption.

In terms of applications, (2R)-4-Methoxy-4-Methylpentan-2-Amine has been utilized as an intermediate in the synthesis of bioactive molecules, including peptide mimetics and small-molecule inhibitors. Its unique structure allows for diverse functionalization, making it a valuable precursor in medicinal chemistry. Recent advancements in click chemistry have further expanded its utility, enabling rapid and efficient coupling reactions with various electrophiles.

The physical properties of this compound, such as its melting point and solubility, are critical considerations for its handling and storage. According to recent experimental data, (2R)-4-Methoxy-4-Methylpentan-2-Amine exhibits moderate solubility in organic solvents like dichloromethane and THF, making it suitable for solution-phase reactions. Its stability under various reaction conditions has also been thoroughly investigated, ensuring its reliability as a reagent in demanding synthetic protocols.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution mass spectrometry (HRMS) has provided precise molecular weight data, while enantioselective HPLC methods have enabled accurate determination of enantiomeric composition.

In conclusion, (2R)-4-Methoxy-4-Methylpentan-2-Amine (CAS No. 2227869-17-0) stands out as a key intermediate in contemporary organic synthesis. Its chiral nature, combined with its functional diversity, positions it as an essential tool for researchers aiming to develop novel therapeutic agents. As ongoing research continues to uncover new synthetic routes and applications for this compound, its significance within the chemical community is expected to grow further.

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